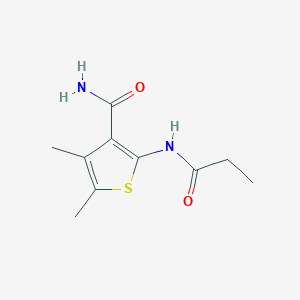
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with dimethyl, propanoylamino, and carboxamide groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide typically involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to ensure high yield and purity. The Paal–Knorr reaction is a widely used method in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.
科学研究应用
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide has a wide range of scientific research applications:
作用机制
The mechanism of action of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative enzymes . Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways.
相似化合物的比较
Similar Compounds
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its high antioxidant activity.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual antioxidant and anti-inflammatory properties make it a versatile compound for various scientific and industrial applications.
生物活性
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide, also known by its CAS number 314285-24-0, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with methyl and propanoylamino groups. Its molecular formula is C10H12N2O2S, and it exhibits properties typical of thiophene derivatives which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : It has been shown to interact with specific enzymes involved in cancer cell survival pathways.
- Antimicrobial Properties : The compound displays activity against various bacterial strains, suggesting potential as an antimicrobial agent.
The mechanism of action of this compound involves:
- Enzyme Interaction : The compound binds to target enzymes, altering their activity and leading to downstream effects that promote cell death in cancer cells.
- Cell Cycle Disruption : It has been observed to interfere with the normal progression of the cell cycle in cancerous cells, particularly affecting mitotic spindle formation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
-
Cancer Cell Lines Tested :
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HT-29 (colorectal cancer)
Cell Line IC50 (µM) Mechanism of Action A549 15 Induces apoptosis MDA-MB-231 20 Cell cycle arrest HT-29 18 ROS generation -
Antimicrobial Activity :
- Tested against Gram-positive and Gram-negative bacteria.
- Exhibited minimum inhibitory concentration (MIC) values ranging from 5 µM to 15 µM against various strains.
Case Studies
A notable study highlighted the effects of the compound on centrosome amplification in cancer cells. The treatment led to increased multipolarity during mitosis, indicating a significant disruption in normal cell division processes.
属性
IUPAC Name |
4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-7(13)12-10-8(9(11)14)5(2)6(3)15-10/h4H2,1-3H3,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBEYDLRXTBNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













